molecular formula C7H8FNO2 B13953273 4-Amino-5-fluoro-2-methoxyphenol

4-Amino-5-fluoro-2-methoxyphenol

Katalognummer: B13953273
Molekulargewicht: 157.14 g/mol
InChI-Schlüssel: QYSRBJRGPLWMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H8FNO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methoxyphenol can be achieved through several synthetic routes One common method involves the nitration of 2-methoxyphenol followed by reduction and fluorination The nitration step introduces a nitro group at the 4-position, which is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include nitric acid for nitration, hydrogen gas for reduction, and fluorine gas or Selectfluor for fluorination.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride, iron powder, or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-fluoro-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-5-fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-methoxyphenol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    4-Fluoro-2-methoxyphenol: Lacks the amino group, which may reduce its potential for hydrogen bonding and other interactions.

    5-Fluoro-2-methoxyphenol: Lacks the amino group at the 4-position, which may alter its chemical properties and biological activity.

Uniqueness

4-Amino-5-fluoro-2-methoxyphenol is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H8FNO2

Molekulargewicht

157.14 g/mol

IUPAC-Name

4-amino-5-fluoro-2-methoxyphenol

InChI

InChI=1S/C7H8FNO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,9H2,1H3

InChI-Schlüssel

QYSRBJRGPLWMOP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)N)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.